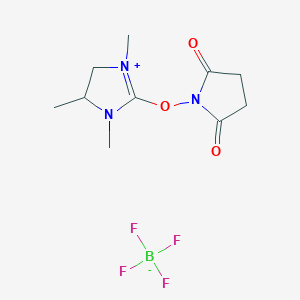

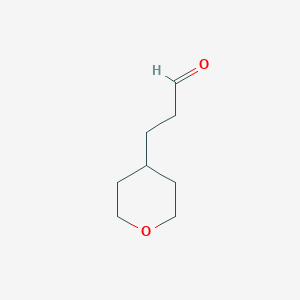

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol

Übersicht

Beschreibung

Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH3OH . It is a colorless, volatile, flammable liquid with a distinctive odor . It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .

Synthesis Analysis

Methanol is typically produced by the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . A study presents a multi-variable analysis for prediction and optimization of the methanol yield from biomass-based syngas using a thermodynamic model .Molecular Structure Analysis

Methanol consists of a methyl group linked with a hydroxyl group . Its molecular weight is 32.04 g/mol .Chemical Reactions Analysis

Methanol synthesis is exothermic and favorable at higher pressures . The methanol yield is most sensitive to temperature followed by pressure, CO2/CO, and H2/(CO + CO2) molar ratios .Physical And Chemical Properties Analysis

Methanol is a light, volatile, colorless, and flammable liquid with a distinctive alcoholic odor . It is clear liquid with polar properties, making it a good solvent . It is also highly toxic to humans if ingested .Wissenschaftliche Forschungsanwendungen

1. Catalysis in Ethylene Oligomerization

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol is utilized in synthesizing nickel complexes with bidentate N,O-type ligands. These complexes have been applied in catalyzing the oligomerization of ethylene, demonstrating significant potential in industrial chemistry (Kermagoret & Braunstein, 2008).

2. Organocatalysis in Michael Addition Reactions

This compound has been identified as an efficient bifunctional organocatalyst in enantioselective Michael addition of malonate esters to nitroolefins, showing notable efficacy and selectivity in chemical synthesis (Lattanzi, 2006).

3. Ligand in Enantioselective Alkynylation

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol-derived ligands have been effectively used in catalytic enantioselective addition of terminal alkynes to cyclic imines, yielding chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).

4. Application in Synthesis of α-Hydroxy Esters

The compound is also used in the asymmetric synthesis of α-hydroxy esters based on bidentate chelation-controlled alkylation of glycolate enolate, demonstrating its versatility in organic synthesis (Jung, Ho & Kim, 2000).

5. Role in Synthesis of Cyclic Acetals from Glycerol

It plays a role in the acid-catalyzed condensation of glycerol with various aldehydes and ketones to synthesize cyclic acetals, a process of interest for producing novel platform chemicals from renewable materials (Deutsch, Martin & Lieske, 2007).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2S)-4,4-dimethylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIQDHXAMYMRRC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](NC1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B1426079.png)

![3-Methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1426083.png)

![2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1426090.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B1426091.png)